![molecular formula C14H16N2OS2 B2822432 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-02-5](/img/structure/B2822432.png)

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine

説明

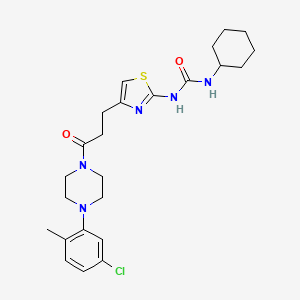

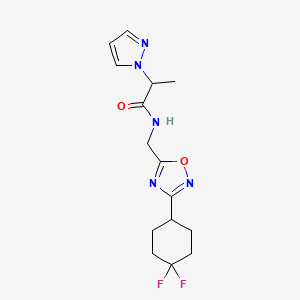

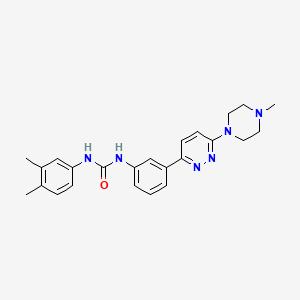

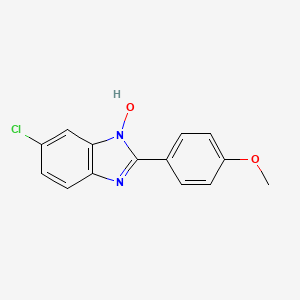

“4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole compounds are known to undergo various types of reactions. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学的研究の応用

Synthesis and Derivative Development

A study by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, including those related to the chemical structure of interest, through nucleophilic substitution reactions. These compounds were explored for their antimicrobial activity, emphasizing the chemical's potential as a base for developing potent bioactive molecules with increased microbial intracellular concentration and decreased microbial resistance (D. Kardile & N. Kalyane, 2010).

Antimicrobial and Anticancer Properties

Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives to evaluate their anticancer potency on various human cell lines, including breast adenocarcinoma and lung carcinoma. One compound, featuring a 4-methoxyphenyl moiety, showed significant antitumor efficiency, highlighting the chemical's relevance in anticancer research (G. Turan-Zitouni et al., 2018).

Pharmacological Scaffold

The 1,3,4-thiadiazole core, related to the thiazolyl component of the chemical of interest, has been identified as a significant pharmacological scaffold. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating high DNA protective ability against oxidative damage and strong antimicrobial activity, indicating the potential of such structures in medicinal chemistry (M. Gür et al., 2020).

Molecular Structure and Activity Analysis

Banu et al. (2013) focused on the synthesis, spectroscopic, and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholinomethyl derivatives. This research emphasizes the importance of structural analysis in understanding the interaction and activity of such compounds (A. Banu et al., 2013).

将来の方向性

The future directions for “4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” could involve further exploration of its potential biological activities and applications. Thiazole compounds have been found to exhibit a wide range of biological activities, making them promising candidates for drug development .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, from antioxidant effects to antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result in a wide range of molecular and cellular changes.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNULEIYGHDBJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325649 | |

| Record name | 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338393-02-5 | |

| Record name | 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2822349.png)

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)